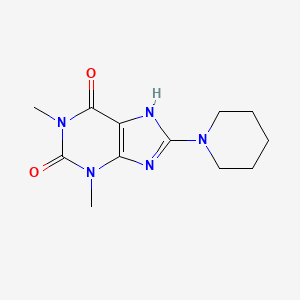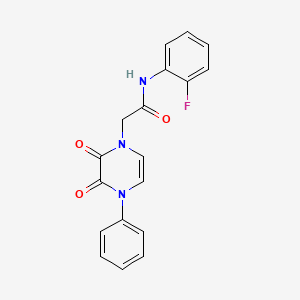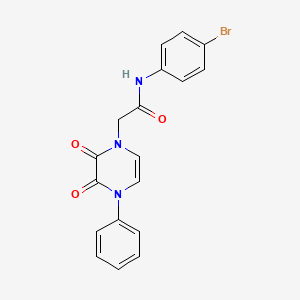![molecular formula C18H16N2O3 B6518102 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-94-6](/img/structure/B6518102.png)
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)methyl-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione (MPTPT) is a four-ring heterocyclic compound that is widely used in scientific research. MPTPT has been found to possess a wide range of biochemical and physiological properties, and has been used to study various biological phenomena, including apoptosis, inflammation, and cell cycle regulation.
科学的研究の応用
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione has been widely used in scientific research, as it has been found to possess a wide range of biochemical and physiological properties. It has been used to study various biological phenomena, including apoptosis, inflammation, and cell cycle regulation. This compound has also been used to study the effects of oxidative stress, as well as to investigate the role of mitochondrial dysfunction in neurodegenerative diseases such as Parkinson’s disease.
作用機序
The precise mechanism of action of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione is still not fully understood. However, it is believed to act as an inhibitor of mitochondrial complex I, which is involved in the production of energy in the form of ATP. By blocking the activity of complex I, this compound can induce oxidative stress, which can lead to the death of cells.
Biochemical and Physiological Effects
This compound has been found to induce a wide range of biochemical and physiological effects in cells. It has been found to induce apoptosis and necrosis in a variety of cell types, including neuronal cells. It has also been found to inhibit the activity of several enzymes, including cytochrome c oxidase and NADH dehydrogenase, as well as to reduce the activity of mitochondrial respiration.
実験室実験の利点と制限
The use of 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione in lab experiments has several advantages, including its relatively simple synthesis method, its ability to induce a wide range of biochemical and physiological effects, and its ability to induce oxidative stress. However, there are also some limitations associated with its use, such as its potential toxicity and its relatively short half-life.
将来の方向性
There are several potential future directions for 1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione research. These include further investigation into its mechanism of action and its effects on various cellular processes, as well as the development of more efficient and less toxic synthesis methods. Additionally, further research into the potential therapeutic applications of this compound, such as its use in the treatment of neurodegenerative diseases, could be explored. Finally, further research into the potential use of this compound as a diagnostic tool could also be conducted.
合成法
1-[(3-methoxyphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione can be synthesized through a two-step process, starting with the condensation of 3-methoxybenzaldehyde and 4-phenylpyrazole-2-carboxylic acid to form 1-(3-methoxyphenyl)methyl-4-phenylpyrazole-2-carboxylic acid. This intermediate is then reacted with thionyl chloride in the presence of pyridine to form this compound. This method is relatively simple and efficient, and can be completed in a few hours.
特性
IUPAC Name |
1-[(3-methoxyphenyl)methyl]-4-phenylpyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c1-23-16-9-5-6-14(12-16)13-19-10-11-20(18(22)17(19)21)15-7-3-2-4-8-15/h2-12H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOZXKCCBFGOBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=CN(C(=O)C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)
![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)
![N'-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}-N-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B6518045.png)

![2-(1,2-benzoxazol-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B6518055.png)
![1-[(3-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518063.png)
![1-[(4-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518068.png)

![1-[(4-fluorophenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518071.png)
![2-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6518072.png)
![1-[(3-methylphenyl)methyl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6518075.png)


